molecular formula C19H30N2O5 B15287119 tert-butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid

tert-butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid

Cat. No.: B15287119
M. Wt: 366.5 g/mol
InChI Key: HAQTXHODPIHEOH-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid: is a compound that combines two distinct chemical entities: tert-butyl N-(2-aminocyclohexyl)carbamate and 2-hydroxy-2-phenylacetic acid. The tert-butyl group is known for its bulky nature, which can influence the reactivity and stability of the compound. The 2-hydroxy-2-phenylacetic acid component adds a phenyl ring and a hydroxyl group, contributing to the compound’s overall chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminocyclohexyl)carbamate typically involves the protection of the amine group using tert-butyl carbamate. This can be achieved by reacting the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

For the synthesis of 2-hydroxy-2-phenylacetic acid, a common method involves the oxidation of mandelic acid. This can be done using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-aminocyclohexyl)carbamate is used as a protecting group for amines during peptide synthesis. It can be easily removed under acidic conditions, making it a valuable tool in organic synthesis .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbamate linkages makes it useful in drug design .

Medicine: In medicine, 2-hydroxy-2-phenylacetic acid derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .

Industry: Industrially, these compounds are used in the production of polymers, coatings, and adhesives. Their unique chemical properties make them suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminocyclohexyl)carbamate involves the formation of stable carbamate linkages, which protect the amine group from unwanted reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection is required .

2-Hydroxy-2-phenylacetic acid exerts its effects through its hydroxyl and phenyl groups, which can participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity to various molecular targets .

Comparison with Similar Compounds

Uniqueness: The combination of tert-butyl N-(2-aminocyclohexyl)carbamate and 2-hydroxy-2-phenylacetic acid in a single compound provides unique chemical properties that are not found in the individual components. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C19H30N2O5

Molecular Weight

366.5 g/mol

IUPAC Name

tert-butyl N-(2-aminocyclohexyl)carbamate;2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C11H22N2O2.C8H8O3/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12;9-7(8(10)11)6-4-2-1-3-5-6/h8-9H,4-7,12H2,1-3H3,(H,13,14);1-5,7,9H,(H,10,11)

InChI Key

HAQTXHODPIHEOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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